

stability of Ciprofloxacin hydrochloride monohydrate in different solvents and pH

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Compound of Interest

Compound Name:

Ciprofloxacin hydrochloride
monohydrate

Cat. No.:

B7818813

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Technical Support Center: Ciprofloxacin Hydrochloride Monohydrate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of **Ciprofloxacin hydrochloride monohydrate** in different solvents and at various pH levels. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of **ciprofloxacin hydrochloride monohydrate** under different stress conditions?

A1: **Ciprofloxacin hydrochloride monohydrate** is susceptible to degradation under various stress conditions. Forced degradation studies have shown that it degrades in acidic, basic, oxidative, and photolytic conditions. The extent of degradation is dependent on the specific conditions (temperature, concentration of the stressor, and duration of exposure).[1][2][3][4][5]

Q2: How does pH affect the stability of **ciprofloxacin hydrochloride monohydrate** in aqueous solutions?



A2: Ciprofloxacin hydrochloride is a zwitterionic compound and its stability in aqueous solutions is significantly influenced by pH.[6][7] It is most stable in acidic to slightly acidic conditions. In alkaline conditions (e.g., 0.1N NaOH), degradation is more pronounced compared to acidic conditions (e.g., 0.1N HCl).[1][2][3][4][5] One study showed approximately 24% degradation in 0.1N NaOH at 70°C for 4 hours, compared to about 20% degradation in 0.1N HCl under the same conditions.[1][3][4][5]

Q3: What is the solubility of ciprofloxacin hydrochloride monohydrate in common solvents?

A3: **Ciprofloxacin hydrochloride monohydrate** has variable solubility in different solvents. It is soluble in water, especially at acidic pH.[6][8][9] Its solubility in organic solvents is generally lower. For instance, it is sparingly soluble in methanol and very slightly soluble in ethanol.[8] [10] It is practically insoluble in acetone, ethyl acetate, hexane, and methylene chloride.[10][11]

Q4: I am observing precipitation when dissolving **ciprofloxacin hydrochloride monohydrate** in a neutral buffer (e.g., PBS pH 7.4). Why is this happening and how can I resolve it?

A4: Ciprofloxacin exhibits a "U" shaped pH-solubility profile, with its lowest solubility near its isoelectric point, which is close to neutral pH.[6][7][9] Therefore, precipitation in neutral buffers like PBS (pH 7.4) is a common issue. To resolve this, you can first dissolve the compound in slightly acidic water or a dilute acid (e.g., 0.1N HCl) to ensure complete dissolution, and then gradually add it to your buffer system while monitoring for any signs of precipitation.[12]

Q5: What are the typical degradation products of ciprofloxacin?

A5: The degradation of ciprofloxacin can occur at the piperazine ring, the quinolone core, and the cyclopropyl group. Common degradation pathways include decarboxylation, defluorination, hydroxylation, and oxidation of the piperazine moiety.[13][14] The specific degradation products will depend on the stress conditions applied (e.g., acid, base, oxidant, light).[13][15]

Data Presentation

Table 1: Degradation of Ciprofloxacin Hydrochloride under Forced Stress Conditions



Stress Condition	Temperature	Duration	Degradation (%)	Reference
0.1 N NaOH (Alkaline)	70°C	4 hours	~24%	[1][3][4][5]
0.1 N HCl (Acidic)	70°C	4 hours	~20%	[1][3][4][5]
3% H ₂ O ₂ (Oxidative)	70°C	4 hours	~40%	[1][3][4][5]
UV Radiation (254 nm)	Ambient	5 days	~30%	[1][3][4][5]
Thermal	60°C	24 hours	~10%	[1][2]

Table 2: Solubility of Ciprofloxacin Hydrochloride

Monohydrate in Various Solvents

Solvent	Solubility	Temperature	Reference
Water	~36 mg/mL	25°C	[1]
Water	3.5 g/100 mL	Not Specified	[8]
0.1N Hydrochloric Acid	25 mg/mL	Not Specified	
Methanol	Sparingly soluble	Not Specified	[10]
Ethanol	1.6 mg/mL	Not Specified	[8]
Ethanol	Very slightly soluble	Not Specified	[10]
DMSO	9 mg/mL (Sonication recommended)	Not Specified	[16]
DMSO	<1 mg/mL	25°C	
Acetone	Practically insoluble	Not Specified	[10][11]
Acetonitrile	Practically insoluble	Not Specified	[10]



Table 3: pH-Dependent Aqueous Solubility of

Ciprofloxacin

рН	Solubility (mg/mL)	Temperature	Reference
< 5	High Solubility	Not Specified	[6][9]
6.8	0.088 mg/mL	25°C	[17]
6.84 (Minimum)	0.088 mg/mL	25°C	[17]
7.4 (PBS)	Poorly soluble	Room Temperature	[18]
> 10	High Solubility	Not Specified	[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of Ciprofloxacin Hydrochloride Monohydrate

Objective: To evaluate the stability of **ciprofloxacin hydrochloride monohydrate** under various stress conditions as per ICH quidelines.

Materials:

- · Ciprofloxacin Hydrochloride Monohydrate
- 0.1N Hydrochloric Acid (HCl)
- 0.1N Sodium Hydroxide (NaOH)
- 3% Hydrogen Peroxide (H₂O₂)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Volumetric flasks, pipettes, reflux condenser
- Thermostatically controlled heating chamber



- UV lamp (254 nm)
- Validated stability-indicating HPLC method

Procedure:

- Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of ciprofloxacin hydrochloride monohydrate in methanol.
- · Acid Hydrolysis:
 - Mix a portion of the stock solution with 0.1N HCl.
 - Reflux the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 4 hours).[3][5]
 - Withdraw samples at various time points, neutralize with an equivalent amount of 0.1N
 NaOH, and dilute with the mobile phase for HPLC analysis.
- Alkaline Hydrolysis:
 - Mix a portion of the stock solution with 0.1N NaOH.
 - Reflux the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 4 hours).[3][5]
 - Withdraw samples at various time points, neutralize with an equivalent amount of 0.1N
 HCl, and dilute with the mobile phase for HPLC analysis.
- Oxidative Degradation:
 - Mix a portion of the stock solution with 3% H₂O₂.
 - Keep the solution at a specified temperature (e.g., 70°C) for a defined period (e.g., 4 hours).[3][5]
 - Withdraw samples at various time points and dilute with the mobile phase for HPLC analysis.



- Photolytic Degradation:
 - Expose a solution of ciprofloxacin hydrochloride monohydrate to UV radiation (254 nm) for a specified duration (e.g., 5 days).[3][5]
 - Keep a control sample protected from light.
 - Withdraw samples at various time points and analyze by HPLC.
- Thermal Degradation:
 - Store a solid sample of ciprofloxacin hydrochloride monohydrate in a thermostatically controlled oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3][5]
 - Dissolve the stressed solid sample in a suitable solvent and analyze by HPLC.
- HPLC Analysis: Analyze all the samples using a validated stability-indicating HPLC method to determine the percentage of degradation.

Protocol 2: Determination of Aqueous Solubility of Ciprofloxacin Hydrochloride Monohydrate

Objective: To determine the aqueous solubility of **ciprofloxacin hydrochloride monohydrate** at a specific temperature.

Materials:

- Ciprofloxacin Hydrochloride Monohydrate
- Distilled or deionized water
- Conical flasks with stoppers
- Orbital shaker or magnetic stirrer with a temperature-controlled water bath
- Centrifuge



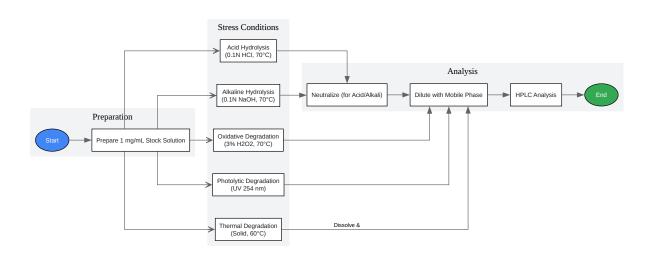
- Syringe filters (e.g., 0.45 μm)
- UV-Vis Spectrophotometer or a validated HPLC method

Procedure:

- Sample Preparation: Add an excess amount of ciprofloxacin hydrochloride monohydrate to a known volume of water in a stoppered conical flask.
- Equilibration: Place the flask in an orbital shaker or a temperature-controlled water bath set to the desired temperature (e.g., 25°C). Shake the mixture for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the suspension to separate the undissolved solid from the supernatant.
- Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.
- Dilution: Dilute the filtered solution with a suitable solvent (e.g., water or mobile phase) to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted solution using a calibrated UV-Vis spectrophotometer at the λmax of ciprofloxacin (around 278 nm) or a validated HPLC method to determine the concentration of the dissolved drug.[19]
- Calculation: Calculate the solubility of ciprofloxacin hydrochloride monohydrate in mg/mL or g/100 mL, taking into account the dilution factor.

Visualizations

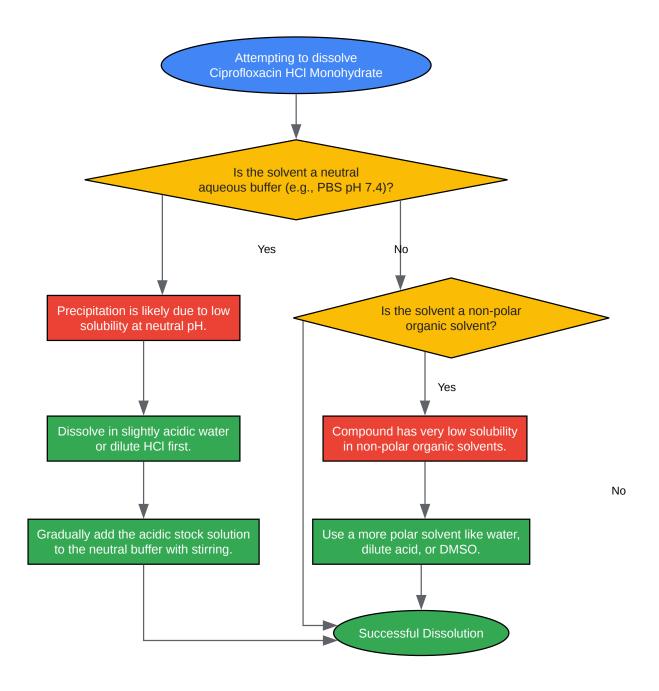




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Caption: Workflow for Forced Degradation Study.





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Caption: Troubleshooting Guide for Dissolution Issues.

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